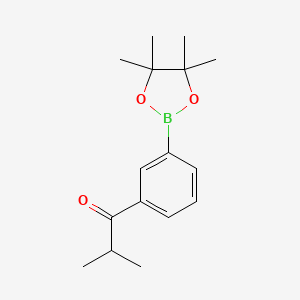

3-(Isobutanoy)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a solid substance with a molecular weight of 204.07 .

Synthesis Analysis

The synthesis of phenylboronic acid pinacol ester and similar compounds often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The SMILES string representation is CC1©OB(OC1©C)c2ccccc2 .Chemical Reactions Analysis

Phenylboronic acid pinacol ester is used in various chemical reactions. For instance, it can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . It can also serve as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical And Chemical Properties Analysis

Phenylboronic acid pinacol ester is a solid substance with a melting point of 27-31 °C (lit.) . It has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .科学的研究の応用

- PBAP has been employed in designing ROS-responsive drug delivery systems . For instance, researchers modified hyaluronic acid (HA) with PBAP to create a reactive oxygen species (ROS)-responsive platform. They encapsulated curcumin (CUR) within this system, forming curcumin-loaded nanoparticles (HA@CUR NPs). These nanoparticles can release CUR specifically in ROS-rich environments, making them promising for treating conditions like periodontitis .

- PBAP serves as a valuable reagent in organic synthesis. It participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis. Additionally, it plays a role in intermolecular radical additions , allylboration of aldehydes , and cobalt-catalyzed hydrovinylation of dienes .

- Researchers have used PBAP to prepare sulfinamide derivatives by reacting it with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

- PBAP is involved in protodeboronation reactions . It enables the addition of methane to alkenes, demonstrating its utility in catalytic processes .

- Researchers have investigated the hydrolysis of phenylboronic pinacol esters . The kinetics depend on substituents in the aromatic ring, and pH significantly influences the reaction rate, especially at physiological pH .

Drug Delivery Systems

Organic Synthesis

Sulfinamide Derivatives

Catalysis

Hydrolysis Studies

These diverse applications highlight the versatility and potential of PBAP in various scientific contexts. Researchers continue to explore its properties and develop novel uses for this intriguing compound. 🌟

作用機序

Target of Action

The primary target of 3-(Isobutanoy)phenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic compounds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new C-C bonds, which are crucial for the synthesis of a variety of cyclic and acyclic organic compounds .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis, which can impact bioavailability, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary molecular effect of the compound’s action is the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a variety of cyclic and acyclic organic compounds . On a cellular level, this can potentially lead to the creation of new therapeutic kinase and enzymatic inhibitors .

Action Environment

The action, efficacy, and stability of 3-(Isobutanoy)phenylboronic acid pinacol ester are influenced by environmental factors such as pH. The rate of the reaction, which impacts the compound’s efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves and a dust mask type N95 (US), is advised .

将来の方向性

特性

IUPAC Name |

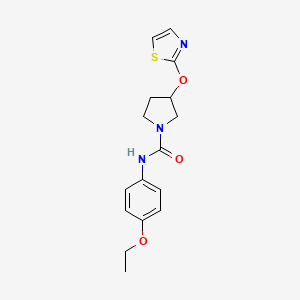

2-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-11(2)14(18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXYYVPWEIWRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutanoy)phenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

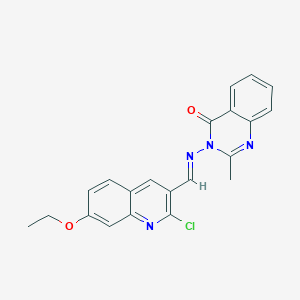

![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)

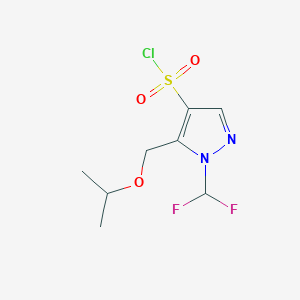

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

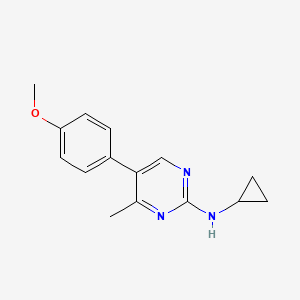

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2767520.png)

methanol](/img/structure/B2767522.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)